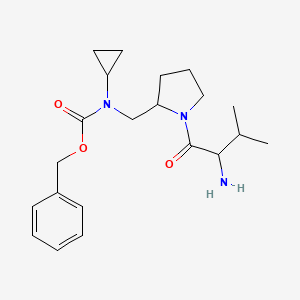
Benzyl (((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(cyclopropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(cyclopropyl)carbamate is a complex organic compound with a unique structure that combines several functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of microreactors can enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(cyclopropyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
Benzyl (((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(cyclopropyl)carbamate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe for studying enzyme interactions.
Medicine: It could be investigated for its potential therapeutic properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of Benzyl (((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(cyclopropyl)carbamate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other carbamates and amino acid derivatives with comparable structures. Examples include:
- Benzyl (pyrrolidin-2-ylmethyl)carbamate
- Cyclopropyl carbamates
Uniqueness
What sets Benzyl (((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(cyclopropyl)carbamate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Activité Biologique
Benzyl (((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(cyclopropyl)carbamate is a complex organic compound with significant potential in pharmacology and medicinal chemistry. Its unique structural features include a benzyl group, a pyrrolidine ring, and a carbamate moiety, which contribute to its biological activity.
- Molecular Formula : C18H27N3O3
- Molecular Weight : 333.43 g/mol
- CAS Number : 1401665-68-6
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications, particularly in enzyme inhibition and protein binding.
The compound's mechanism of action primarily involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to either the active site or an allosteric site, thus preventing substrate binding or catalysis. Additionally, it may modulate signal transduction pathways through receptor interactions .
Potential Applications
- Enzyme Inhibition : Research indicates that this compound could serve as a potent inhibitor for certain enzymes, which may be beneficial in treating diseases where these enzymes play a critical role.
- Therapeutic Effects : Investigations into its anti-inflammatory and analgesic properties suggest that it could be developed into a therapeutic agent for pain management and inflammatory conditions .
- Research Applications : It serves as a valuable building block in the synthesis of more complex molecules, making it significant in chemical research.
Study 1: Enzyme Inhibition Profile
A study conducted on the enzyme inhibition profile of this compound demonstrated its ability to inhibit specific proteases associated with viral infections. The compound showed promising results against Hepatitis C virus (HCV) proteases, indicating its potential as an antiviral agent .
Study 2: Analgesic Properties
In another study focusing on the analgesic properties of the compound, preclinical trials revealed that it effectively reduced pain responses in animal models. The results suggested a mechanism involving modulation of pain pathways, potentially offering a new approach to pain management .
Study 3: Anti-inflammatory Effects
Research investigating the anti-inflammatory effects found that this compound significantly decreased inflammatory markers in vitro and in vivo. This suggests its utility in treating inflammatory diseases .
Data Table: Biological Activity Overview
Propriétés
Formule moléculaire |
C21H31N3O3 |
|---|---|
Poids moléculaire |
373.5 g/mol |
Nom IUPAC |
benzyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]-N-cyclopropylcarbamate |
InChI |
InChI=1S/C21H31N3O3/c1-15(2)19(22)20(25)23-12-6-9-18(23)13-24(17-10-11-17)21(26)27-14-16-7-4-3-5-8-16/h3-5,7-8,15,17-19H,6,9-14,22H2,1-2H3 |
Clé InChI |
SDSZNAXTTFNFFY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)N1CCCC1CN(C2CC2)C(=O)OCC3=CC=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















